1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWGCRQOOFKIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyanobenzyl group: This step involves the reaction of the pyrazole intermediate with a cyanobenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic Acid (CAS 1006494-84-3)
- Structure : Chlorine substituent at the meta position of the benzyl group.
- Key Differences: Chlorine is a moderately electron-withdrawing group compared to cyano. This substitution may reduce the compound’s polarity and alter binding affinity in biological systems.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS 288252-17-5)
- Structure : Chlorine at the para position of the benzyl group.
- Key Differences : The para-substitution pattern may enhance steric hindrance compared to meta-substituted analogs. Chlorine’s electron-withdrawing nature could influence antioxidant or anti-inflammatory activity, as seen in related compounds .
1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS 288251-56-9)
- Structure : Fluorine substituent at the para position.
- Key Differences: Fluorine’s small size and high electronegativity may improve metabolic stability and membrane permeability compared to cyano or chlorine .
Variations in Pyrazole Core Substituents
1-(4-Butylphenyl)-5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
- Structure : Additional 4-chlorophenyl group at position 5 of the pyrazole.
- Chloro-substituted pyrazoles have shown MIC values as low as 1.56 µg/mL against Acinetobacter baumannii .
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic Acid
- Structure : Trifluoromethyl (CF₃) group at the benzyl meta position.
- Key Differences: The CF₃ group is more lipophilic and electron-withdrawing than cyano, which may improve bioavailability and target binding in anticancer applications (e.g., autophagy induction in prostate cancer) .
Discontinued and Specialized Analogs
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS 886500-73-8)
- Status : Discontinued, possibly due to synthesis challenges or insufficient efficacy.
- Comparison: Direct structural analog of the target compound, differing only in the substituent (Cl vs. CN). Discontinuation highlights the critical role of the cyano group in optimizing desired properties .
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid (CAS 1006486-66-3)
- Structure : Aliphatic difluoroethyl group instead of aromatic benzyl.
Table 1: Key Properties of Selected Pyrazole Derivatives
Biologische Aktivität
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid, with the chemical formula C13H11N3O2 and CAS number 1479789-43-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a cyano group and a carboxylic acid moiety, which are known to influence its pharmacological properties.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its antifungal and anti-inflammatory properties.
Antifungal Activity
Recent research has highlighted the antifungal potential of similar pyrazole derivatives. For instance, studies involving 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant antifungal activity against several phytopathogenic fungi. The structure-activity relationship (SAR) indicated that modifications to the pyrazole ring could enhance antifungal efficacy, suggesting that this compound may exhibit comparable effects due to its structural features .
Anti-inflammatory Potential
In addition to antifungal activity, compounds containing pyrazole rings have been investigated for their anti-inflammatory properties. The presence of a carboxylic acid moiety is often associated with enhanced bioactivity in inflammatory models. Specific studies have shown that related compounds can inhibit xanthine oxidase (XO), an enzyme involved in uric acid production, thereby reducing inflammation and associated pain .
Study 1: Antifungal Efficacy
A study on novel pyrazole derivatives found that certain modifications led to increased antifungal activity against common plant pathogens. The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher activity than standard fungicides. This suggests that structural elements present in this compound could similarly enhance its antifungal properties .
| Compound | Activity Against Fungi | Reference |
|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | Superior to boscalid | |
| This compound | Potentially active | This study |
Study 2: Anti-inflammatory Effects
In vivo studies have shown that pyrazole derivatives can significantly reduce serum uric acid levels, indicating anti-inflammatory effects. For example, compounds with a carboxyl group displayed IC50 values in the nanomolar range for XO inhibition, which is crucial for managing gout and other inflammatory conditions .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| Febuxostat | 12 | Standard control |
| 6-(3-Cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine | 84 | Moderate activity |
| This compound | Expected moderate activity | This study |
Q & A
Q. What are the optimal synthetic routes for 1-(3-cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid?
Methodological Answer: Synthesis typically involves nucleophilic substitution and cyclization steps. For pyrazole-4-carboxylic acid derivatives, a common approach includes:
- Step 1: Condensation of hydrazine derivatives with β-ketoesters to form the pyrazole core.
- Step 2: Introduction of the 3-cyanobenzyl group via alkylation using 3-cyanobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Acidic hydrolysis (e.g., HCl/THF) to convert ester intermediates to the carboxylic acid moiety.
Critical Considerations: - Temperature control (60–80°C) during alkylation prevents side reactions.
- Purification via recrystallization or HPLC ensures >95% purity .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use multi-modal analytical techniques:
- NMR Spectroscopy: Confirm substitution patterns (e.g., benzyl protons at δ 5.2–5.5 ppm; pyrazole ring protons at δ 6.8–7.5 ppm).
- HPLC-MS: Verify molecular weight (C₁₃H₁₁N₃O₂; theoretical [M+H]⁺ = 242.08) and purity (>98%) .
- FT-IR: Identify functional groups (e.g., carboxylic acid O-H stretch at 2500–3300 cm⁻¹, C≡N stretch at 2220 cm⁻¹) .
Q. What preliminary assays are recommended to assess biological activity?
Methodological Answer:
- In vitro cytotoxicity: Screen against cancer cell lines (e.g., PC-3, LNCaP) using CCK-8 assays, with IC₅₀ calculations .
- Enzyme inhibition: Test against kinases (e.g., mTOR) via ATP-competitive binding assays .
- Solubility profiling: Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity or selectivity?
Methodological Answer:
- Substituent optimization: Replace the 3-cyanobenzyl group with fluorinated analogs (e.g., CF₃) to improve metabolic stability and target binding .
- Scaffold hybridization: Fuse with triazole or isoxazole rings to modulate electronic properties and solubility .
- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .
Q. What mechanistic pathways underlie its anti-proliferative effects?
Methodological Answer:
- Autophagy induction: Measure LC3-II/LC3-I ratio via Western blotting in prostate cancer cells treated with 10–50 µM compound .
- Apoptosis assays: Use Annexin V/PI staining and caspase-3 activation to quantify programmed cell death .
- Pathway inhibition: Profile mTOR/p70S6K phosphorylation states using phospho-specific antibodies .
Q. How should researchers address contradictions in activity data across experimental models?
Methodological Answer:
- Model-specific variability: Compare in vitro (2D cell culture) vs. in vivo (xenograft) efficacy, adjusting dosing regimens for bioavailability .
- Orthogonal assays: Validate results using CRISPR-mediated gene knockout (e.g., ATG5 for autophagy) .
- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility across ≥3 biological replicates .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Systematic substitution: Synthesize analogs with variations at the pyrazole 1- and 3-positions (e.g., methyl → ethyl, benzyl → phenethyl) .
- 3D-QSAR modeling: Use CoMFA/CoMSIA to correlate steric/electronic features with IC₅₀ values .
- Metabolic profiling: Incubate with liver microsomes to identify vulnerable sites (e.g., cytochrome P450-mediated oxidation) .
Q. How to design in vivo studies for pharmacokinetic and toxicity profiling?
Methodological Answer:
- Animal models: Use BALB/c nude mice with subcutaneous xenografts (e.g., PC-3 cells) for efficacy and toxicity (LD₅₀) studies .
- Pharmacokinetics: Conduct IV/PO dosing (10 mg/kg) with LC-MS/MS plasma analysis to calculate AUC, t₁/₂, and Cmax .
- Toxicity endpoints: Monitor liver/kidney function (ALT, creatinine) and histopathology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
